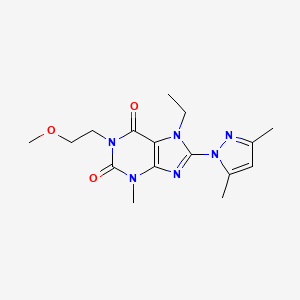

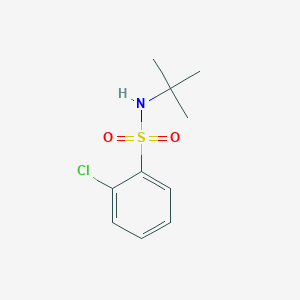

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfone . It consists of 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 225.74 . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique

Antimicrobial Activity

One of the notable applications of thiomorpholine derivatives is in the synthesis and evaluation of new compounds with potential antimicrobial properties. For instance, a study conducted by Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, which demonstrated moderate to good antibacterial and antifungal activities (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014). This suggests that similar structural modifications in compounds like 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride could be explored for antimicrobial applications.

Organic Synthesis and Chemical Reactions

The reactivity and synthetic utility of thiomorpholine derivatives also extend to organic synthesis. For example, Prandi and Venturello (1994) discussed the use of mixed metal bases to promote smooth eliminative processes in diethoxybutene derivatives, leading to the synthesis of substituted dienes (Prandi & Venturello, 1994). Such methodologies could potentially be applicable to or inspired by the chemistry of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride, highlighting its relevance in synthetic organic chemistry.

Photoluminescence and Organic Electronics

The structural framework of thiomorpholine derivatives has been utilized in the development of materials for organic electronics and photoluminescence studies. For instance, a study on naphthalimide-based compounds revealed their potential as efficient guest/host fluorescent energy transfer pairs, demonstrating applications in organic light-emitting diodes (OLEDs) (Wang et al., 2014). This suggests that derivatives of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride might be explored for their photoluminescent properties or as components in OLED materials.

Heterocyclic Compound Synthesis

Thiomorpholine derivatives play a critical role in the synthesis of heterocyclic compounds, which are essential in pharmaceutical chemistry and material science. Xie et al. (2020) reported a base-mediated cycloaddition reaction that provides an efficient route to thiomorpholin-3-one derivatives, underscoring the versatility of thiomorpholine scaffolds in constructing valuable heterocycles (Xie et al., 2020). This example illustrates the potential for 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride to serve as a precursor or intermediate in the synthesis of novel heterocyclic structures.

Safety and Hazards

Propriétés

IUPAC Name |

3-tert-butyl-1,4-thiazinane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-8(2,3)7-6-12(10,11)5-4-9-7;/h7,9H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJONYOSEKVTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CS(=O)(=O)CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)

![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)

![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)